

A Comparative Guide to Carbosulfan-d18 and Non-Deuterated Carbosulfan in Mass Spectrometry

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Compound of Interest

Compound Name: Carbosulfan-d18

Cat. No.: B564637

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This guide provides a detailed comparison of deuterated (**carbosulfan-d18**) and non-deuterated carbosulfan for use in mass spectrometry (MS). The inclusion of stable isotope-labeled internal standards is a critical practice in quantitative MS analysis, enhancing accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response. This document outlines the mass spectral characteristics of both compounds, provides a detailed experimental protocol for their use, and visualizes their fragmentation pathways.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for both carbosulfan and its deuterated analog, **carbosulfan-d18**. This information is fundamental for developing and interpreting MS-based analytical methods.

Property	Carbosulfan	Carbosulfan-d18
Molecular Formula	C ₂₀ H ₃₂ N ₂ O ₃ S[1][2]	C ₂₀ H ₁₄ D ₁₈ N ₂ O ₃ S[3]
Molecular Weight	380.54 g/mol [1][2]	398.66 g/mol [3]
Monoisotopic Mass	380.2134 u	398.3265 u
[M+H] ⁺ Ion (m/z)	381.2207	399.3338
Major Fragments (m/z)	222 (Carbofuran), 165, 148, 129 (Dibutylamine)	222 (Carbofuran), 165, 148, 147 (Dibutylamine-d18)

Experimental Protocols: A Guide to Implementation

The use of **carbosulfan-d18** as an internal standard is highly recommended for the accurate quantification of carbosulfan in complex matrices. Below is a detailed methodology for a typical LC-MS/MS experiment.

Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize 10 g of the sample (e.g., fruit, soil, water) with 10 mL of acetonitrile.
- Extraction and Salting Out: Add the internal standard solution (**carbosulfan-d18** in acetonitrile) to achieve a final concentration of 50 ng/mL. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and vortex for 30 seconds.
- Final Centrifugation and Filtration: Centrifuge at 10000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Carbosulfan: 381.2 \rightarrow 222.1 (Quantifier), 381.2 \rightarrow 129.1 (Qualifier)
 - **Carbosulfan-d18**: 399.3 \rightarrow 222.1 (Quantifier), 399.3 \rightarrow 147.1 (Qualifier)
- Data Analysis: Quantify carbosulfan by the ratio of the peak area of the analyte to the peak area of the internal standard (**carbosulfan-d18**).

Mandatory Visualization: Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mass spectral fragmentation pathways for both carbosulfan and **carbosulfan-d18**. These visualizations provide a clear understanding of the structural origins of the major fragment ions observed in the mass spectrometer.

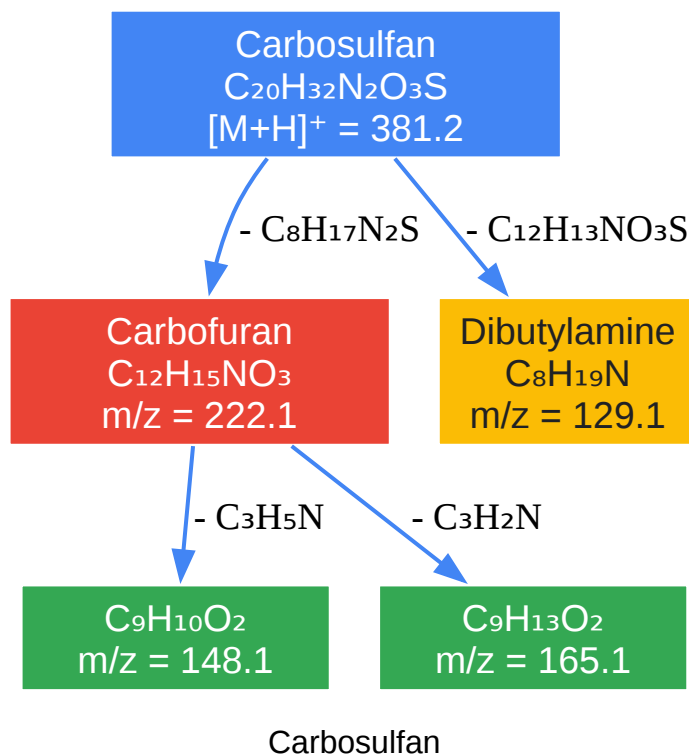


Figure 1: Proposed MS/MS Fragmentation of Carbosulfan

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Caption: Proposed MS/MS fragmentation pathway of non-deuterated carbosulfan.

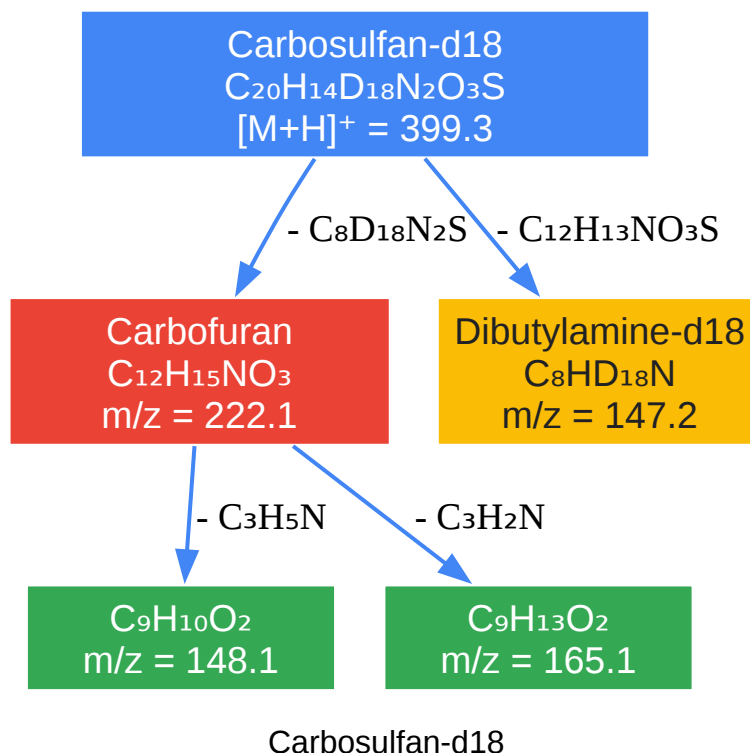


Figure 2: Proposed MS/MS Fragmentation of Carbosulfan-d18

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Caption: Proposed MS/MS fragmentation pathway of **carbosulfan-d18**.

In summary, the use of **carbosulfan-d18** as an internal standard provides a robust and reliable method for the quantification of carbosulfan in various matrices. The distinct mass difference between the deuterated and non-deuterated forms allows for clear differentiation in a mass spectrometer, while their similar chemical properties ensure they behave almost identically during sample preparation and analysis, leading to more accurate and reproducible results.

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